4-(Dodecylsulfanyl)butanoic acid
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Overview
Description
4-(Dodecylsulfanyl)butanoic acid is an organic compound with the molecular formula C16H32O2S It is characterized by a butanoic acid backbone with a dodecylsulfanyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with dodecylthiol. One common method is the esterification of butanoic acid followed by thiol-ene click chemistry to introduce the dodecylsulfanyl group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-(Dodecylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dodecylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dodecylthio)butanoic acid
- 4-(Dodecylsulfonyl)butanoic acid
- 4-(Dodecyloxy)butanoic acid
Uniqueness
4-(Dodecylsulfanyl)butanoic acid is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the dodecyl chain also enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Properties
CAS No. |
40520-14-7 |
---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
4-dodecylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
HRDGPYWHDRZWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCC(=O)O |
Origin of Product |
United States |
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